molecular formula C20H23N5O4S B2699809 4-(dipropylsulfamoyl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 905680-95-7

4-(dipropylsulfamoyl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2699809
CAS No.: 905680-95-7
M. Wt: 429.5
InChI Key: VWHKBGLRONSCIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, with the systematic name 4-(dipropylsulfamoyl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide (synonyms: SMR000021836, CID 2158928, CHEMBL1406702), is a sulfamoyl-substituted benzamide derivative featuring a 1,3,4-oxadiazole core linked to a pyridin-3-yl group (Figure 1). Its molecular formula is C₂₂H₂₆N₅O₄S, with a molecular weight of 480.54 g/mol. Structural validation is inferred from analogous compounds via NMR, HRMS, and HPLC purity data .

Properties

IUPAC Name

4-(dipropylsulfamoyl)-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4S/c1-3-12-25(13-4-2)30(27,28)17-9-7-15(8-10-17)18(26)22-20-24-23-19(29-20)16-6-5-11-21-14-16/h5-11,14H,3-4,12-13H2,1-2H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHKBGLRONSCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dipropylsulfamoyl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Pyridine Moiety: This step may involve coupling reactions such as Suzuki or Heck coupling to introduce the pyridine ring.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the appropriate amine with a sulfonyl chloride.

    Final Coupling: The final step involves coupling the oxadiazole-pyridine intermediate with the sulfonamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.

    Reduction: Reduction reactions could target the oxadiazole ring or the pyridine moiety.

    Substitution: The benzamide and pyridine rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 4-(dipropylsulfamoyl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide may be studied for its potential as an enzyme inhibitor or receptor ligand. Its sulfonamide group is known to interact with various biological targets.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects. Sulfonamides are known for their antibacterial properties, and the presence of the oxadiazole ring may enhance its activity against certain pathogens.

Industry

In the industrial sector, this compound could be used in the development of agrochemicals, such as herbicides or fungicides, due to its potential biological activity.

Mechanism of Action

The mechanism of action of 4-(dipropylsulfamoyl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The oxadiazole ring may interact with other molecular targets, such as receptors or ion channels, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3,4-Oxadiazole Class

The compound shares structural homology with other 1,3,4-oxadiazole derivatives reported in antifungal and antimicrobial studies:

Table 1: Key Structural Features of Analogues
Compound Name/ID Core Structure Substituents (R₁, R₂) Bioactivity Target
Target Compound Benzamide-1,3,4-oxadiazole R₁: Dipropylsulfamoyl; R₂: Pyridin-3-yl Undocumented (inference needed)
LMM5 Benzamide-1,3,4-oxadiazole R₁: Benzyl(methyl)sulfamoyl; R₂: 4-Methoxyphenyl Antifungal (C. albicans)
LMM11 Benzamide-1,3,4-oxadiazole R₁: Cyclohexyl(ethyl)sulfamoyl; R₂: Furan-2-yl Antifungal (C. albicans)
OZE-I Cyclopropane-1,3,4-oxadiazole R₁: Tetrahydro-naphthalenyl; R₂: Cyclopropane Anti-Staphylococcal biofilm

Key Observations :

  • Sulfamoyl Variations : The dipropylsulfamoyl group in the target compound contrasts with LMM5’s benzyl(methyl)sulfamoyl and LMM11’s cyclohexyl(ethyl)sulfamoyl. These substituents influence lipophilicity and steric bulk, which may modulate membrane permeability and target binding (e.g., thioredoxin reductase inhibition in LMM5/LMM11) .

Thiazole vs. Oxadiazole Derivatives

describes thiazole-based analogues (e.g., 4d–4i ), which differ in core heterocycles but share benzamide and pyridinyl motifs:

Table 2: Thiazole vs. Oxadiazole Comparison
Compound Series Core Heterocycle Key Substituents Physicochemical Properties
Target Compound 1,3,4-Oxadiazole Dipropylsulfamoyl, pyridin-3-yl Higher polarity (oxadiazole core)
4d–4i (Thiazoles) Thiazole Morpholinomethyl, dimethylamino, etc. Variable solubility (amine groups)

Key Observations :

  • Thiazole derivatives with morpholinomethyl or piperazinyl groups (e.g., 4d–4i) exhibit improved solubility due to tertiary amines .

Key Observations :

  • The target compound’s synthesis likely follows analogous sulfamoyl coupling methods (e.g., amidation with sulfamoyl chlorides), though yields may vary based on substituent reactivity.

Biological Activity

The compound 4-(dipropylsulfamoyl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process starts with the preparation of the oxadiazole ring, followed by coupling with a pyridine derivative. Subsequent steps include the introduction of the benzamide group and the dipropylsulfamoyl moiety. Specific catalysts and temperature controls are utilized to optimize yield and purity during synthesis.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and its interaction with biological macromolecules.

Anticancer Activity

Recent research indicates that compounds containing the oxadiazole moiety can act as ligands for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating cellular functions related to cancer progression. In vitro studies have shown that derivatives based on similar structures exhibit significant cytotoxicity against various cancer cell lines, including A-498 and DU 145 .

Table 1: Cytotoxicity of Oxadiazole Derivatives

CompoundCell LineEC50 (μM)Toxicity (CC50 μM)
Compound AA-4980.2381.66
Compound BDU 1450.1892.67
4-Dipropylsulfamoyl-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamideTBDTBD

The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to bind to specific receptors or enzymes involved in metabolic pathways. This binding can inhibit enzymatic activity or alter receptor signaling pathways, leading to apoptosis in cancer cells or modulation of inflammatory responses .

Case Studies

A study conducted on a series of benzamide derivatives indicated that those containing the oxadiazole structure demonstrated potent antifungal activity against species such as Botrytis cinerea and Fusarium graminearum. The most effective compound exhibited an EC50 of 14.44 μg/mL against Botrytis cinerea, indicating a promising avenue for therapeutic applications in agriculture as well .

Table 2: Antifungal Activity of Benzamide Derivatives

CompoundTarget FungusEC50 (μg/mL)
Compound XBotrytis cinerea14.44
Compound YFusarium graminearumTBD

Toxicity Studies

Toxicity assessments using zebrafish embryos have classified some derivatives as low-toxicity compounds, which is critical for evaluating their safety profile in potential therapeutic applications . The acute toxicity of certain derivatives was recorded at 20.58 mg/L.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.